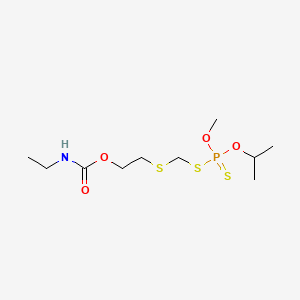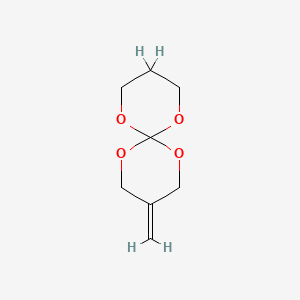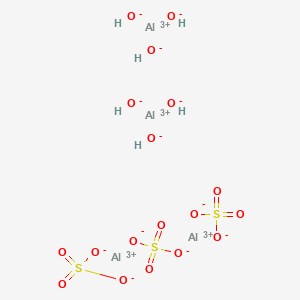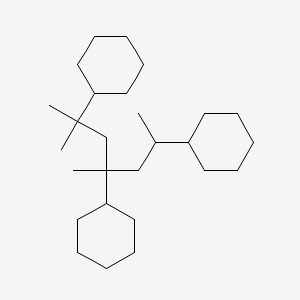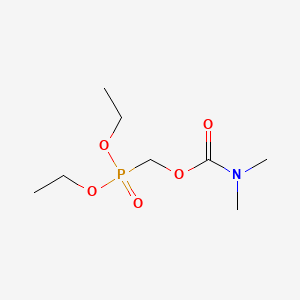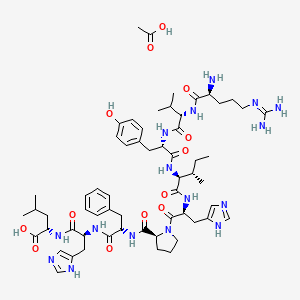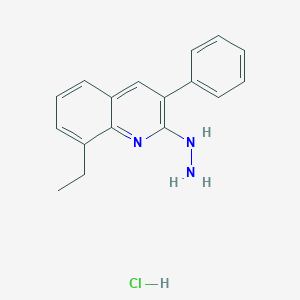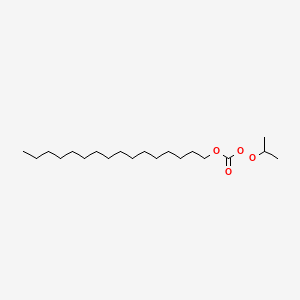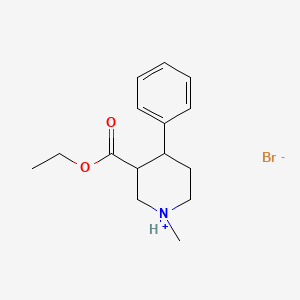
A-Aminoisobutyric acid hydroxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Aminoisobutyric acid hydroxamate, also known as 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, is a compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is a derivative of α-aminoisobutyric acid, a non-proteinogenic amino acid known for its unique structural properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.
Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
A-Aminoisobutyric acid hydroxamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
2-Aminoisobutyric acid (α-aminoisobutyric acid): A non-proteinogenic amino acid with similar structural properties.
N-Hydroxyurea: Another hydroxamate known for its enzyme inhibitory activities.
Aliphatic and Aromatic Hydroxamates: Compounds like RCONHOH (R = Me, CF3, Ph) that exhibit similar zinc-binding properties.
Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H8N2O4 |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI-Schlüssel |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NO)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


